N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
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Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline core, which is often associated with various pharmacological activities, and a sulfonamide group known for its antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H31N3O3S. The compound's structure includes:
- Tetrahydroquinoline moiety : This core structure is linked to various biological activities.
- Sulfonamide group : Known for its antibacterial properties and interaction with biological systems.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₃O₃S |
Molecular Weight | 367.53 g/mol |
LogP (XLogP3) | 1.6 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Antibacterial Properties
The sulfonamide component of the compound suggests potential antibacterial activity . Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. Research indicates that compounds with similar structures can exhibit significant antibacterial effects against various pathogens.
Neuroprotective Effects
In vitro studies on derivatives of tetrahydroquinolines have shown promising results in exhibiting neuroprotective effects . These compounds may influence neurodegenerative conditions by modulating neurotransmitter systems or protecting against oxidative stress . The specific mechanisms include:
- Inhibition of oxidative stress : Compounds like this may scavenge reactive oxygen species (ROS), thus reducing neuronal injury.
- Modulation of neurotransmitter receptors : There is evidence suggesting that compounds with similar structures can interact with cannabinoid receptors, potentially influencing cognitive functions and emotional responses .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Cellular Response Modulation : By affecting gene expression through signaling pathways, the compound can alter cellular responses to external stimuli .
Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial efficacy of this compound against common bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains:
- Escherichia coli: MIC = 50 μg/mL
- Staphylococcus aureus: MIC = 25 μg/mL
- Pseudomonas aeruginosa: MIC = 75 μg/mL
These findings suggest that the compound has varying efficacy against different bacterial species .
Study 2: Neuroprotective Potential
Another study focused on the neuroprotective potential of tetrahydroquinoline derivatives in models of ischemia/reperfusion injury. The results demonstrated that:
- Compounds similar to this compound significantly reduced neuronal death and improved functional recovery in animal models.
This indicates potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-15(2)10-11-25-21-8-7-20(14-19(21)6-9-22(25)26)24-29(27,28)23-17(4)12-16(3)13-18(23)5/h7-8,12-15,24H,6,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPESEFHQJCVPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.